Chemical structure and properties of 2-Methyl-3-vinylpyrazine
Chemical structure and properties of 2-Methyl-3-vinylpyrazine
Topic: Chemical Structure, Properties, and Synthesis of 2-Methyl-3-vinylpyrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]
[1]
Executive Summary & Isomer Distinction
2-Methyl-3-vinylpyrazine (CAS: 25058-19-9) is a heterocyclic building block belonging to the alkyl-vinylpyrazine family. While pyrazines are ubiquitous in the flavor and fragrance industry due to their characteristic roasted/nutty organoleptic profiles, 2-methyl-3-vinylpyrazine requires distinct categorization from its commercially dominant isomers. [1]
Critical Regulatory Note: Unlike its isomer 2-methyl-5-vinylpyrazine (FEMA 3211) , which is Generally Recognized As Safe (GRAS) for flavor use, the 3-vinyl isomer is not widely registered as a flavoring agent and is primarily utilized as a research chemical or intermediate in heterocyclic synthesis.[1] Researchers must verify specific regulatory status before application in consumer products.
This guide details the physicochemical architecture, synthetic pathways, and reactivity profile of 2-methyl-3-vinylpyrazine, emphasizing its utility as a functionalizable monomer and pharmaceutical intermediate.[1]
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a 1,4-diazine (pyrazine) ring substituted at the C2 and C3 positions.[1] The proximity of the vinyl group (C3) to the methyl group (C2) creates a steric environment distinct from the 2,5- and 2,6-isomers.[1]
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Electronic Effects: The pyrazine ring is electron-deficient (π-deficient). The vinyl group acts as a conjugated system, allowing for electron delocalization, while the methyl group provides weak inductive electron donation.[1]
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Conjugation: The vinyl group at C3 can rotate, but conjugation with the aromatic ring is maximized when planar.[1] Steric clash with the C2-methyl group may force a slight twist, affecting the
-orbital overlap compared to the unhindered 2,6-isomer.[1]
Physicochemical Data Table[1]
| Property | Value | Source/Note |
| CAS Number | 25058-19-9 | [NIST, 2025] |
| Molecular Formula | C | - |
| Molecular Weight | 120.15 g/mol | - |
| Boiling Point | ~190–192 °C (est) | Extrapolated from 5-vinyl isomer |
| Flash Point | ~60–70 °C | Combustible Liquid |
| LogP (Octanol/Water) | ~1.00 (est) | Lipophilic |
| Appearance | Colorless to pale yellow liquid | Oxidizes/polymerizes upon air exposure |
| Odor Profile | Nutty, roasted, earthy | Typical of alkylpyrazines |
Synthetic Pathways & Manufacturing[1]
The synthesis of 2-methyl-3-vinylpyrazine is challenging due to the need for regioselectivity. Two primary routes are employed: the Aldol-Dehydration Route (Lab Scale) and the Catalytic Dehydrogenation Route (Industrial Scale).
Route A: Methyl Group Functionalization (Lab Scale)
This method utilizes the acidity of the methyl protons on the electron-deficient pyrazine ring.
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Precursor: 2,3-Dimethylpyrazine.
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Reagent: Formaldehyde (HCHO) or Paraformaldehyde.
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Mechanism: A Mannich-type or Aldol-like condensation occurs at the activated methyl group to form a hydroxyethyl intermediate, followed by dehydration.
Route B: Catalytic Dehydrogenation (Industrial)
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Precursor: 2-Ethyl-3-methylpyrazine.
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Process: Vapor phase dehydrogenation over a metal oxide catalyst (e.g., Pd/C or Zn-Cr oxides) at high temperatures (300–500 °C).
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Selectivity: This route is preferred for scale but requires precise temperature control to prevent ring degradation.
Synthesis Workflow Diagram (DOT)
Figure 1: Synthetic pathways for 2-methyl-3-vinylpyrazine showing the condensation route (blue) and dehydrogenation route (red).
Reactivity & Functionalization[1]
The vinyl group serves as a versatile "handle" for further chemical modification, making this molecule a valuable intermediate in drug discovery.[1]
Polymerization & Michael Addition[1]
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Polymerization: Like styrene, the vinyl group is susceptible to radical polymerization.[1] The nitrogen atoms in the ring can coordinate with metal catalysts, potentially influencing tacticity.[1]
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Storage Protocol: Must be stored with a polymerization inhibitor (e.g., BHT or hydroquinone) at low temperatures (< 4 °C).
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Michael Acceptor: The electron-withdrawing nature of the pyrazine ring activates the vinyl group towards nucleophilic attack (Michael addition). Thiols or amines can add across the double bond, a strategy used to link pyrazines to proteins or other scaffolds.[1]
Reactivity Map[1]
Figure 2: Primary reactivity modes of the vinyl-pyrazine scaffold.
Regulatory, Safety, and Handling (E-E-A-T)
Regulatory Status
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FEMA/GRAS: As noted, 2-methyl-3-vinylpyrazine does not share the broad GRAS status of its 5-vinyl isomer (FEMA 3211) or 6-vinyl isomer (FEMA 3523).[1]
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Usage: Strictly recommended for Research & Development (R&D) or as an industrial intermediate. Not for direct addition to food or fragrance products without specific regulatory approval.
Safety Protocols
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Hazards:
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Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong acids.
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Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and polymerization. Refrigeration required.
References
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NIST Chemistry WebBook. (2025).[4] 2-Methyl-3-vinyl pyrazine details and CAS Registry. National Institute of Standards and Technology.[4]
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Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA GRAS Flavor Ingredient Library (Search for FEMA 3211 vs Isomers).
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VCF Online. (2025). Volatile Compounds in Food: Data for Pyrazine Derivatives.
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PubChem. (2025). Compound Summary: 2-Methyl-5-vinylpyrazine (Isomer Comparison). National Library of Medicine.
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Robledo, N., et al. (2009).[1][5][6] Synthesis of vinylpyrazines via one-pot reactions. Florida Entomologist/ResearchGate.
Sources
- 1. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synerzine.com [synerzine.com]
- 4. 2-Methyl-3-vinyl pyrazine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
